molecular formula C29H28N6O2 B2616430 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031664-69-3

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2616430
CAS No.: 1031664-69-3
M. Wt: 492.583
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazolinone family, characterized by a fused triazole-quinazoline core. Its structure includes a [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one scaffold substituted at position 3 with a p-tolyl (4-methylphenyl) group and at position 8 with a 4-(2,5-dimethylphenyl)piperazine-1-carbonyl moiety . The molecular formula is C₂₉H₂₈N₆O₂, with a molecular weight of 492.58 g/mol.

Properties

CAS No.

1031664-69-3

Molecular Formula

C29H28N6O2

Molecular Weight

492.583

IUPAC Name

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C29H28N6O2/c1-18-5-8-21(9-6-18)26-27-30-28(36)23-11-10-22(17-25(23)35(27)32-31-26)29(37)34-14-12-33(13-15-34)24-16-19(2)4-7-20(24)3/h4-11,16-17,32H,12-15H2,1-3H3

SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=C(C=CC(=C6)C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a synthetic derivative belonging to the class of quinazoline and triazole compounds. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound includes several key functional groups:

  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Quinazoline backbone : Associated with anticancer and antimicrobial effects.
  • Triazole ring : Contributes to the compound's bioactivity and stability.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro studies showed that derivatives with similar structures inhibited growth in various cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) with IC50 values ranging from 14 μM to >50 μM depending on the specific derivative tested .
  • The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties:

  • Compounds in this class demonstrated activity against bacterial strains and fungi, suggesting potential applications in treating infections .
  • Studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .

The proposed mechanisms for the biological activity of This compound include:

  • Inhibition of key enzymes involved in cancer cell metabolism.
  • Disruption of DNA synthesis in microbial pathogens.
  • Modulation of signaling pathways related to cell survival and apoptosis.

Study 1: Anticancer Activity

A recent study focused on a series of quinazoline derivatives similar to the target compound. The results indicated that modifications in the piperazine moiety significantly enhanced anticancer activity against pancreatic cancer cell lines. Notably:

  • A derivative with a 4-CF3 substitution showed enhanced cytotoxicity with an IC50 value of 26 μM against MiaPaCa2 cells .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of quinazoline derivatives. The study found that certain compounds exhibited potent activity against Gram-positive bacteria with MIC values as low as 6.2 μM . This suggests that structural modifications can lead to significant improvements in antimicrobial potency.

Data Summary

Biological ActivityCell Line/PathogenIC50/MIC ValuesReference
AnticancerMCF-714 μM
AnticancerA2780>50 μM
AntimicrobialGram-positive bacteria6.2 μM

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The triazoloquinazolinone core is shared among analogs, but substitution patterns critically influence properties:

  • 8-(4-(2,5-Dimethylphenyl)piperazine-1-carbonyl)-3-(2-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0375) : Replaces p-tolyl with 2-fluorophenyl, increasing polarity (logP ~3.5 inferred) and introducing electron-withdrawing effects. Molecular weight: 496.54 g/mol .
  • 3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0314) : Features a 4-chlorophenyl group and unsubstituted phenylpiperazine. Lower molecular weight (484.94 g/mol) and higher logP (3.5464) compared to the target compound, suggesting enhanced lipophilicity .

Piperazine Substituent Effects

  • Phenyl (E543-0314) : Simpler aromatic group reduces steric hindrance but may lower receptor affinity compared to substituted aryl groups .
  • 3-Methoxyphenyl () : Introduces polar methoxy groups, enhancing water solubility but possibly reducing membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound ID Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
Target Compound 492.58 ~3.5* ~70* p-Tolyl, 2,5-dimethylphenylpiperazine
E543-0375 496.54 ~3.6 ~70 2-Fluorophenyl, 2,5-dimethylphenylpiperazine
E543-0314 484.94 3.5464 70.14 4-Chlorophenyl, phenylpiperazine
CGS 16228 () 343.73 N/A N/A 9-Chloro, 2-fluorophenyl

*Estimated based on structural analogs .

  • logP and Solubility: The target compound’s logP (~3.5) suggests moderate lipophilicity, ideal for oral bioavailability.
  • Hydrogen-Bonding Capacity : Polar surface areas (~70 Ų) across analogs indicate moderate solubility in aqueous media, suitable for drug formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.